molecular formula C9H9IO3 B1427727 Methyl 2-iodo-5-methoxybenzoate CAS No. 857599-37-2

Methyl 2-iodo-5-methoxybenzoate

Cat. No.: B1427727
CAS No.: 857599-37-2
M. Wt: 292.07 g/mol
InChI Key: RDRCCNSFEFSPTO-UHFFFAOYSA-N
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Description

Methyl 2-iodo-5-methoxybenzoate (CAS: 850140-72-6) is an iodinated aromatic ester with the molecular formula C₉H₉IO₃ and a molecular weight of 296.07 g/mol. It features a methoxy group at the 5-position and an iodine atom at the 2-position of the benzoate backbone, esterified with a methyl group. This compound is primarily utilized in synthetic organic chemistry as a precursor for heterocyclic frameworks, particularly in Cu-catalyzed Ullmann-Goldberg coupling-cyclization reactions under ultrasound-assisted conditions . Its high purity (99%) and commercial availability make it a reliable reagent for constructing complex molecules, such as 11H-pyrido[2,1-b]quinazolin-11-one derivatives, which have been evaluated for antiviral activity against SARS-CoV-2 .

Properties

IUPAC Name

methyl 2-iodo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRCCNSFEFSPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743854
Record name Methyl 2-iodo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857599-37-2
Record name Methyl 2-iodo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

a) Substituent Effects on Reactivity

  • Iodo vs. Amino Groups: The iodine atom in this compound facilitates cross-coupling reactions (e.g., Cu-catalyzed Ullmann-Goldberg cyclization), whereas the amino group in methyl 2-amino-5-iodobenzoate enables nucleophilic reactions or coordination chemistry .
  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound enhances aromatic electrophilic substitution, while the methylsulfonyl group (electron-withdrawing) in methyl 2-methoxy-5-(methylsulfonyl)benzoate directs reactivity toward meta positions .

b) Ester Group Variations

  • Methyl vs. Ethyl Esters : Ethyl 2-iodo-5-methoxybenzoate exhibits similar reactivity to its methyl counterpart but is discontinued commercially, limiting its utility . Methyl esters generally offer higher volatility and lower molecular weight, favoring specific synthetic conditions.

Biological Activity

Methyl 2-iodo-5-methoxybenzoate (CAS No. 857599-37-2) is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of iodine and methoxy groups, which are known to influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C9H9IO3C_9H_9IO_3 and a molecular weight of 276.07 g/mol. Its structure includes a methoxy group at the 5-position and an iodo substituent at the 2-position of a benzoate ring, which may enhance its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC₉H₉IO₃
Molecular Weight276.07 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including melanoma and colorectal cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest.

Case Study:
In a study evaluating the effects on colorectal cancer (CRC) cells, this compound was shown to reduce cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment. The study utilized flow cytometry to assess apoptosis markers, revealing increased levels of Annexin V positive cells, indicative of early apoptotic events.

Antimicrobial Properties

Additionally, this compound has demonstrated antimicrobial activity against a range of bacterial strains. The compound was effective in inhibiting Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Research Findings:
A study published in a peer-reviewed journal highlighted that this compound's antimicrobial effects are attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Cell Cycle Arrest: Interference with cell cycle progression at the G1/S checkpoint.
  • Membrane Disruption: Interaction with microbial membranes leading to increased permeability and cell lysis.

Toxicity and Safety Profile

While promising in terms of efficacy, the safety profile of this compound requires careful consideration. Preliminary toxicity studies indicate that at high concentrations, it may exhibit cytotoxic effects on non-cancerous cell lines, necessitating further investigation into its therapeutic window.

Q & A

Q. What are the established synthetic routes for Methyl 2-iodo-5-methoxybenzoate, and how are yields optimized?

this compound is synthesized via a one-pot reaction starting from 2-iodo-5-methoxybenzoic acid. A scalable method involves esterification with 2,2,2-trifluoroethanol, achieving an 89% yield under optimized conditions (stoichiometric ratios, temperature control). Reaction progress is monitored using TLC (Rf = 0.43 in n-pentane/DCM) . Yield optimization focuses on reagent purity, solvent selection, and avoiding side reactions like hydrolysis.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C/19F-NMR : For structural confirmation (e.g., δ = 8.14 ppm for aromatic protons, δ = -73.4 ppm for trifluoromethyl groups) .
  • HRMS : To verify molecular ion peaks (e.g., [M]+ at m/z 369.9284) .
  • X-ray crystallography : Resolves crystal packing and bond angles, as reported in Acta Crystallographica .

Q. How can researchers validate the purity of this compound?

Purity is assessed via:

  • Chromatography : TLC or HPLC to detect unreacted starting materials.
  • Elemental analysis : Confirms C/H/I/O ratios.
  • Melting point consistency : Deviations suggest impurities (though the compound is typically an oil) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the iodine substituent in this compound?

The iodine atom acts as a directing group in electrophilic substitution and participates in cross-coupling reactions (e.g., Suzuki-Miyaura). Its large atomic radius stabilizes transition states, facilitating regioselective functionalization. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How can contradictions in NMR data be resolved during structural analysis?

Discrepancies between observed and theoretical NMR shifts may arise from solvent effects, dynamic processes, or impurities. Strategies include:

  • Variable-temperature NMR : Identifies conformational changes.
  • COSY/NOESY : Correlates proton environments to resolve overlapping signals.
  • Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., methyl 5-iodo-2-methoxybenzoate derivatives) .

Q. What role does this compound play in synthesizing bioactive heterocycles?

The compound serves as a precursor for:

  • Benziodoxoles : Via cyclization with trifluoromethylating agents, yielding bis(trifluoromethylated) products with potential antimicrobial activity.
  • Thiophene derivatives : Cross-coupling reactions generate scaffolds for anticancer agents .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include low melting points and oil formation. Solutions:

  • Slow evaporation : Using high-boiling solvents (e.g., DCM/hexane).
  • Seeding : Introducing pre-formed crystals to induce nucleation.
  • Cryocrystallography : For unstable crystals .

Methodological Guidelines

Q. How should researchers design experiments to minimize byproducts in esterification reactions?

  • Control moisture : Use anhydrous solvents and inert atmospheres.
  • Catalyst optimization : Employ DMAP or HOBt to enhance efficiency.
  • Real-time monitoring : In-situ IR or NMR to track reaction progression .

Q. What strategies ensure reproducibility in scaling up this compound synthesis?

  • Batch consistency : Standardize starting material sources (e.g., CAS 857599-37-2).
  • Process analytical technology (PAT) : Implement inline spectroscopy for quality control.
  • Documentation : Detailed logs of reaction parameters (temp, stirring rate) .

Data Interpretation and Application

Q. How can computational tools enhance the study of this compound’s properties?

  • Molecular dynamics simulations : Predict solubility and stability under varying conditions.
  • Docking studies : Explore interactions with biological targets (e.g., enzymes) for drug design .

Q. What are the limitations of using this compound in photochemical reactions?

The iodine atom’s heavy atom effect may promote triplet-state formation, complicating reaction pathways. Mitigation involves:

  • Quenchers : Additives to suppress unwanted energy transfer.
  • Wavelength control : Selective excitation to avoid side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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